molecular formula C19H32O4 B8650776 2,5-Bis(hydroxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methoxybenzene

2,5-Bis(hydroxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methoxybenzene

Cat. No. B8650776
M. Wt: 324.5 g/mol
InChI Key: GJZCNHVEHFDYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(hydroxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methoxybenzene is a useful research compound. Its molecular formula is C19H32O4 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Bis(hydroxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(hydroxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,5-Bis(hydroxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methoxybenzene

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

[2-(3,7-dimethyloctoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol

InChI

InChI=1S/C19H32O4/c1-14(2)6-5-7-15(3)8-9-23-19-11-16(12-20)18(22-4)10-17(19)13-21/h10-11,14-15,20-21H,5-9,12-13H2,1-4H3

InChI Key

GJZCNHVEHFDYEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=C(C=C1CO)OC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 3 l four-neck flask with condenser and precision glass stirrer, 144.9 g (3.62 mol) of sodium hydroxide were dissolved in 1800 ml of ethanol. After addition of 370 g (0.91 mol) of 2,5-bis(acetoxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methylbenzene, the mixture was stirred at room temperature for 3 h and at 45° C. for 2.5 h. The mixture was poured onto 2000 ml of water, and the solid which formed was filtered, stirred 3 times with water and filtered again. From the mother liquor, a second fraction was obtained which was likewise stirred 3× with water. The two combined fractions were stirred with hexane at room temperature for 0.5 h, filtered and dried. 183.8 g of white powder were obtained, which were used without further workup and without further characterization directly in the next stage.
Quantity
144.9 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Name
2,5-bis(acetoxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methylbenzene
Quantity
370 g
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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